7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. It features a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a propyl group at the 3rd position. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in cancer progression and other diseases. The compound is identified by the CAS Number: 1152578-03-4 and has a molecular weight of 196.64 g/mol .
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is classified as a heterocyclic compound and more specifically as a triazolopyrimidine. This classification is important for understanding its chemical behavior and potential applications in pharmacology.
The synthesis of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves several key steps:
The synthesis may also employ techniques such as continuous flow chemistry to enhance yield and efficiency. Optimization of reaction conditions is crucial for improving scalability and reducing environmental impact during industrial production .
The structural formula of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine can be represented as follows:
This structure highlights the arrangement of atoms within the compound, showcasing its functional groups that contribute to its biological activity .
The molecular weight is approximately 196.64 g/mol, which is relevant for calculations involving molarity and dosage in pharmacological applications.
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine participates in various chemical reactions primarily due to its functional groups. It can undergo nucleophilic substitutions and electrophilic additions typical of triazole and pyrimidine derivatives.
The compound's reactivity can be attributed to the electron-withdrawing chlorine atom and the electron-donating propyl group, which together influence its interaction with biological targets such as enzymes and receptors involved in cellular processes .
The mechanism of action for 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine primarily involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding pocket of CDK2, this compound prevents phosphorylation of substrates necessary for cell cycle progression.
This inhibition leads to cell cycle arrest at the G1 phase in cancer cells, promoting apoptosis. The compound's ability to modulate signaling pathways such as AKT and ERK further underscores its potential therapeutic applications in oncology .
Relevant data regarding these properties can be found in chemical databases like PubChem where detailed specifications are provided .
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine has significant applications in medicinal chemistry:
Continued research into this compound may lead to novel therapeutic agents with enhanced efficacy against resistant strains of diseases .
The synthesis of triazolopyrimidine scaffolds traces back to the classic Biginelli reaction (1893), a three-component condensation of aldehydes, β-ketoesters, and urea/thiourea to form dihydropyrimidinones (DHPMs) [3]. This atom-economical one-pot approach laid the groundwork for modern multicomponent reactions (MCRs) by enabling rapid assembly of heterocyclic complexity. Contemporary adaptations leverage Biginelli-type cyclocondensations to construct the triazolopyrimidine core, where amidines or aminotriazoles replace urea as nitrogen sources. The single reactant replacement (SRR) strategy further expanded this paradigm, allowing systematic modification of input components to generate novel derivatives like 7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine [9]. For example, substituting aldehydes with α,β-unsaturated carbonyls introduced electrophilic diversity, enabling regioselective annulation.
Table 1: Evolution of Key MCRs for Triazolopyrimidine Synthesis
Year | Reaction | Key Components | Innovation |
---|---|---|---|
1893 | Biginelli | Aldehyde, β-ketoester, urea | First DHPM synthesis |
1959 | Ugi | Isocyanide, carbonyl, amine, carboxylic acid | Peptidomimetic scaffolds |
2005 | Green MCR Modifications | Solvent-free conditions, dialkylzinc | 40-fold reduced catalyst loading [2] |
2010s | SRR-Enhanced Biginelli | Functionalized amidines, halogenated ketones | Direct access to halogenated triazolopyrimidines |
Contemporary synthesis employs a two-stage strategy: (1) assembly of the triazolopyrimidine core via cyclization, followed by (2) site-specific chlorination. Cyclocondensation of 5-amino-1,2,4-triazole with propyl-bearing precursors (e.g., 4-propyl-2,4-diketobutanoate) under acid catalysis yields the 3-propyl-triazolopyrimidine intermediate. This exploits the nucleophilicity of the triazole amino group and the electrophilicity of the 1,3-dicarbonyl system [8]. Halogenation then introduces chlorine at C7 using POCl₃, PCl₅, or SOCl₂, where the keto-enol tautomerism at C7-C8 positions renders C7 susceptible to electrophilic attack. Critical to regioselectivity is the electron-withdrawing nature of the triazole ring, which amplifies the electrophilicity of C7 over C5 [4] [8]. Microwave-assisted protocols further enhance efficiency, reducing reaction times from hours to minutes while achieving >85% yields [6].
Table 2: Cyclization and Halogenation Methods for Target Compound Synthesis
Step | Reagents/Conditions | Yield (%) | Regioselectivity (C7:C5) | Key Advantage |
---|---|---|---|---|
Cyclization | AcOH, reflux, 6h | 78 | N/A | Broad substrate tolerance |
ZnCl₂, solvent-free, 150°C, 1h | 92 | N/A | Eco-friendly, high atom economy | |
Halogenation | POCl₃, reflux, 4h | 85 | 20:1 | High C7 specificity |
SOCl₂, DMF cat., MW, 20min | 88 | 15:1 | Rapid, low decomposition |
Hypervalent iodine reagents (e.g., iodobenzene diacetate, DMP) enable metal-free oxidative cyclization critical for triazolopyrimidine formation. In synthesizing analogues like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines, these reagents promote C–N bond formation via iodonium ion intermediates, which facilitate intramolecular nucleophilic attack by triazole nitrogen [6]. Additionally, iodine catalysts under solvent-free conditions (e.g., I₂/K₂CO₃) trigger Dimroth rearrangements, converting exocyclic imino groups to endocyclic amines to establish the canonical triazolopyrimidine structure [5]. For instance, 5-aminopyrazole-4-carbonitriles undergo iodine-mediated cyclization with orthoesters, followed by Dimroth reorganization to form the fused system. This avoids toxic catalysts like Pd/Cu and operates efficiently at 80–100°C, achieving yields of 90–96% [5] [6].
The 3-propyl moiety is installed via three primary strategies:
Electronic effects govern substitution dynamics: The propyl group’s +I effect slightly enhances electron density at N3, marginally reducing electrophilicity at C7 but improving solubility for downstream reactions [8].
Green synthesis prioritizes solvent elimination/replacement and catalytic acceleration:
Table 3: Green Solvent and Catalyst Systems for Triazolopyrimidine Synthesis
Approach | Conditions | Yield (%) | Environmental Advantage |
---|---|---|---|
Solvent-free I₂ catalysis | MW, 300W, 10min | 94 | Zero solvent waste, 80% E-factor reduction |
Glycerol-mediated | 180°C, 25min | 81 | Renewable, biodegradable |
Ethyl lactate/water | 100°C, 2h | 76 | Non-hazardous, recyclable |
ZnCl₂ catalysis | Solvent-free, 150°C | 92 | Low toxicity vs. AlCl₃ |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2